molecular formula C10H10O5 B15167105 2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)- CAS No. 628302-58-9

2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-

Cat. No.: B15167105
CAS No.: 628302-58-9
M. Wt: 210.18 g/mol
InChI Key: LAVJUISMIZTLGI-YFKPBYRVSA-N
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Description

2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)- is a complex organic compound with a unique structure that combines elements of furan and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)- typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyran precursors, followed by their cyclization under controlled conditions. Common reagents used in these reactions include strong acids or bases to facilitate the cyclization process, and solvents such as dichloromethane or ethanol to dissolve the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)- exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

CAS No.

628302-58-9

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

(7S)-7-ethyl-4-methoxy-7H-furo[3,4-b]pyran-2,5-dione

InChI

InChI=1S/C10H10O5/c1-3-5-9-8(10(12)14-5)6(13-2)4-7(11)15-9/h4-5H,3H2,1-2H3/t5-/m0/s1

InChI Key

LAVJUISMIZTLGI-YFKPBYRVSA-N

Isomeric SMILES

CC[C@H]1C2=C(C(=CC(=O)O2)OC)C(=O)O1

Canonical SMILES

CCC1C2=C(C(=CC(=O)O2)OC)C(=O)O1

Origin of Product

United States

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